molecular formula C15H20BNO4 B13983794 3-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,3-benzoxazin-4-one

3-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,3-benzoxazin-4-one

Cat. No.: B13983794
M. Wt: 289.14 g/mol
InChI Key: YFRSEBIWDPOJQJ-UHFFFAOYSA-N
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Description

3-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,3-benzoxazin-4-one is a complex organic compound that features a benzoxazinone core structure with a boronate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,3-benzoxazin-4-one typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, would be essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,3-benzoxazin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Metal hydrides or catalytic hydrogenation.

    Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation would yield boronic acids, while substitution reactions could produce various arylated derivatives.

Scientific Research Applications

3-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,3-benzoxazin-4-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Potential use in the development of bioactive molecules and probes for biological studies.

    Medicine: Investigated for its role in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of advanced materials and polymers

Mechanism of Action

The mechanism of action of 3-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,3-benzoxazin-4-one involves its ability to participate in various chemical reactions due to the presence of the boronate ester group. This group can undergo transmetalation with palladium catalysts, facilitating the formation of new carbon-carbon bonds. The benzoxazinone core may also interact with biological targets, although specific molecular pathways and targets would depend on the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,3-benzoxazin-4-one apart from similar compounds is its unique benzoxazinone core, which provides additional reactivity and potential for diverse applications. The combination of the boronate ester group with the benzoxazinone structure allows for versatile chemical transformations and the synthesis of complex molecules.

Properties

Molecular Formula

C15H20BNO4

Molecular Weight

289.14 g/mol

IUPAC Name

3-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,3-benzoxazin-4-one

InChI

InChI=1S/C15H20BNO4/c1-14(2)15(3,4)21-16(20-14)10-6-7-11-12(8-10)19-9-17(5)13(11)18/h6-8H,9H2,1-5H3

InChI Key

YFRSEBIWDPOJQJ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=O)N(CO3)C

Origin of Product

United States

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